N-(4-Chlorophenyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

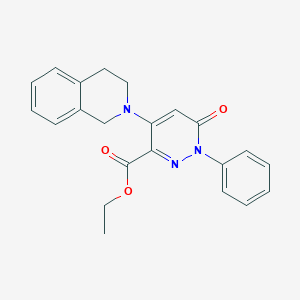

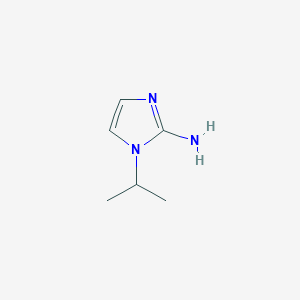

“N-(4-Chlorophenyl)benzofuran-2-carboxamide” is a chemical compound with the linear formula C15H11ClN2O2 . It is part of a class of compounds known as benzofuran derivatives . These compounds are ubiquitous in nature and have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The substitution of the N-phenyl ring of the benzofuran with halogen is considered beneficial due to their hydrophobic and electron-donating nature, which enhances benzofuran’s cytotoxic properties .Chemical Reactions Analysis

In vitro testing against lung adenocarcinoma cells (A549) showed that MCC1019, a benzofuran derivative, successfully inactivated the serine-threonine kinase (AKT) signaling pathway and inhibited cancerous cell replication, causing a mitotic catastrophe .Scientific Research Applications

1. Anti-inflammatory and Analgesic Properties

Research has shown that certain benzofuran derivatives, including compounds related to N-(4-Chlorophenyl)benzofuran-2-carboxamide, have significant anti-inflammatory activities. For instance, N-(o-carboxyphenyl)-3-methyl-benzofuran-2- carboxamide demonstrated an anti-inflammatory activity comparable to aspirin (Saksena et al., 1971). Additionally, a series of benzofuran-2-carboxamides synthesized through a microwave-assisted one-pot parallel approach displayed in vivo anti-inflammatory, analgesic, and antipyretic activities, suggesting their potential in treating such conditions (Yong-Sheng Xie et al., 2014).

2. Antimicrobial Activity

Certain benzofuran derivatives, like the 5-(benzofuran-2-yl)-N'-(2- substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, were synthesized and displayed notable in vitro antibacterial activity against various pathogenic microorganisms, including gram-negative and gram-positive bacteria (Idrees et al., 2019).

3. Potential in Treating Hyperlipidemia

A series of N‐(benzoylphenyl) and N‐(acetylphenyl)‐1‐benzofuran‐2‐carboxamides were tested in vivo and demonstrated hypolipidemic activity, reducing plasma triglyceride levels and increasing high-density lipoprotein cholesterol levels. This suggests their potential role in treating hyperlipidemia and related coronary heart diseases (Al-qirim et al., 2012).

4. Cholinesterase Inhibitory Activity

Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized as cholinesterase inhibitors. Some of these compounds showed potent butyrylcholinesterase inhibitory effects, suggesting their use in treating conditions associated with cholinesterase activity, like Alzheimer's disease (Abedinifar et al., 2018).

5. Sigma Receptor Ligands

Novel benzofuran-2-carboxamide ligands selective for sigma receptors were developed. These ligands, including the 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, demonstrated high affinity at the sigma-1 receptor, indicating their potential as therapeutic agents targeting sigma receptors (Marriott et al., 2012).

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research will likely focus on designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications . The development of novel methods for constructing benzofuran rings will also be a significant area of focus .

properties

IUPAC Name |

N-(4-chlorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)17-15(18)14-9-10-3-1-2-4-13(10)19-14/h1-9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXNYOPSVGCFQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorophenyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2,2'-bithiophene]-5-yl}-S-(3-chloro-4-methoxyphenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B3005170.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B3005174.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)

![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)

![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3005191.png)